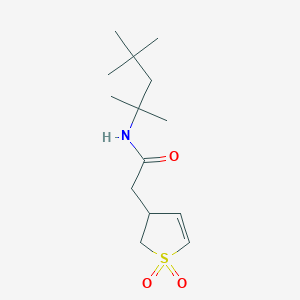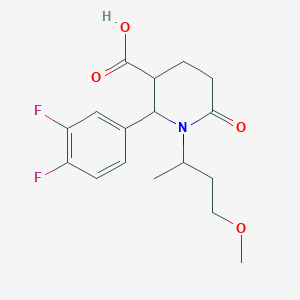![molecular formula C14H21N3O B7572557 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was initially developed as a potential anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
科学研究应用
DMXAA has been extensively studied for its potential applications in various fields. It was initially developed as an anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
作用机制
DMXAA induces tumor necrosis by activating the immune system and promoting the production of cytokines. It specifically targets tumor-associated macrophages, which are essential for the growth and survival of tumors. DMXAA binds to the vascular endothelial growth factor (VEGF) receptor 2 on tumor-associated macrophages, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines, in turn, promote the destruction of tumor blood vessels and induce tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to have anti-inflammatory and anti-viral effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). DMXAA also inhibits the replication of the influenza virus by inducing the production of interferon-alpha (IFN-α).
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in good yields. DMXAA has been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer. DMXAA also has a short half-life, which can make it challenging to study its long-term effects.
未来方向
There are several future directions for the study of DMXAA. One potential application is in the treatment of viral infections. DMXAA has been shown to inhibit the replication of the influenza virus, and further studies could explore its potential in the treatment of other viral infections. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA has been shown to have anti-inflammatory effects, and further studies could explore its potential in the treatment of other inflammatory diseases. Finally, DMXAA could be studied in combination with other anticancer agents to enhance its efficacy in the treatment of cancer.
合成方法
The synthesis of DMXAA involves the reaction of 4-cyanopyridine with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The resulting intermediate is then treated with 1-chloromethyl-4-methylpiperidine to obtain the final product. The synthesis of DMXAA is relatively simple, and the compound can be obtained in good yields.
属性
IUPAC Name |
[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)11-13-5-3-4-10-17(13)14(18)12-6-8-15-9-7-12/h6-9,13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYPZVAEOPDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)

![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)

![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)